N-(2-cyanophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040642-81-6
Cat. No.: VC8435486
Molecular Formula: C25H17N5OS
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040642-81-6 |
|---|---|
| Molecular Formula | C25H17N5OS |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | N-(2-cyanophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C25H17N5OS/c26-15-18-7-2-4-11-21(18)28-24(31)16-32-25-23-14-22(29-30(23)13-12-27-25)20-10-5-8-17-6-1-3-9-19(17)20/h1-14H,16H2,(H,28,31) |
| Standard InChI Key | SEQIYKJWBFGWPV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=CC=C5C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=CC=C5C#N |
Introduction
N-(2-cyanophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound with significant potential in pharmaceutical and chemical research. This molecule combines a cyanophenyl group, a pyrazolo[1,5-a]pyrazine scaffold, and a naphthalene moiety linked via a sulfanyl-acetamide bond. Its structural complexity suggests applications in drug discovery, particularly for targeting enzymes or receptors involved in inflammation, cancer, or microbial resistance.
Synthesis
The synthesis of this compound typically involves multistep reactions:
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Starting Materials: Cyanophenyl derivatives and pyrazolo-pyrazine scaffolds.
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Reaction Pathway: Sulfanyl-acetamide linkage is introduced through thiol-based functionalization of the pyrazolo-pyrazine core.
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Purification and Characterization:
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Techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and infrared spectroscopy are used to confirm the structure.
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Potential Applications
The unique structure of N-(2-cyanophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide suggests the following potential applications:
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Anti-inflammatory Activity: Molecular docking studies indicate its role as a possible inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
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Anticancer Properties: The naphthalene moiety has been associated with cytotoxic activity in similar compounds targeting cancer cell lines.
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Antimicrobial Activity: The cyanophenyl group may enhance binding to microbial enzymes or membranes.
Docking Studies
In silico analyses suggest strong binding affinities to key biological targets, making it a candidate for further pharmacological evaluation.
Analytical Data
| Analytical Technique | Findings |
|---|---|
| NMR Spectroscopy | Confirms the aromatic and heterocyclic framework of the compound |
| LC-MS | Verifies molecular weight (435.5 g/mol) |
| Melting Point | Not reported |
Research Implications
The compound's structural features make it a versatile scaffold for medicinal chemistry:
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The cyanophenyl group enhances solubility and pharmacokinetics.
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The pyrazolo-pyrazine system is known for bioactivity against various targets.
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The naphthalene moiety contributes to hydrophobic interactions with proteins.
Further research is required to explore its full therapeutic potential, including in vitro and in vivo testing for specific diseases.
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